3-(2-Benzimidazolyl)benzamidoxime
Description
Significance of Amidoxime (B1450833) Functionality in Contemporary Organic and Inorganic Chemistry
The amidoxime functional group, characterized by the presence of both a hydroxylamino and an amino group attached to the same carbon atom, is a versatile moiety in modern chemistry. nih.gov In organic synthesis, amidoximes serve as valuable precursors for the construction of various heterocyclic rings, such as 1,2,4-oxadiazoles. nih.gov The reactivity of the amidoxime group allows for a range of chemical transformations, making it a key building block in the synthesis of complex organic molecules. acs.org
One of the most significant roles of the amidoxime functionality in medicinal chemistry is its use as a bioisostere for carboxylic acids. nih.gov This substitution can lead to improved pharmacokinetic profiles of drug candidates by modulating properties such as acidity, lipophilicity, and metabolic stability. nih.gov Furthermore, amidoximes are recognized as prodrugs for amidines; the in vivo reduction of the N-hydroxy group of the amidoxime can release the corresponding amidine, which may be the active form of the drug. nih.gov
In the realm of inorganic and coordination chemistry, the amidoxime group has garnered considerable attention for its ability to act as an efficient chelating agent for various metal ions. acs.org The nitrogen and oxygen atoms of the amidoxime can coordinate with metal centers, forming stable complexes. This property is particularly exploited in the development of materials for the extraction of metal ions from aqueous solutions. acs.org
The following table provides a summary of the key roles of the amidoxime functionality:
| Field of Chemistry | Significance of Amidoxime Functionality |
| Organic Synthesis | Precursor for heterocyclic synthesis (e.g., 1,2,4-oxadiazoles) nih.gov |
| Medicinal Chemistry | Bioisostere for carboxylic acids nih.gov |
| Prodrug for amidines nih.gov | |
| Inorganic Chemistry | Chelating agent for metal ions acs.org |
| Materials Science | Component of adsorbents for metal ion extraction acs.org |
The Benzimidazole (B57391) Core as a Versatile Pharmacophore and Ligand in Advanced Chemical Design
The benzimidazole scaffold, formed by the fusion of a benzene ring and an imidazole (B134444) ring, is a privileged structure in medicinal chemistry and materials science. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. srrjournals.com Benzimidazole derivatives have been successfully developed as antiulcer, anthelmintic, antiviral, and anticancer agents. srrjournals.com The versatility of the benzimidazole nucleus stems from the ability to introduce substituents at various positions, thereby fine-tuning its electronic and steric properties to optimize interactions with specific biological targets. nih.gov
In addition to its role as a pharmacophore, the benzimidazole ring is an excellent ligand in coordination chemistry. mdpi.com The nitrogen atoms of the imidazole moiety can coordinate to a variety of metal ions, forming stable complexes with diverse geometries and electronic properties. mdpi.comnih.gov These metal complexes have found applications in catalysis, sensing, and as therapeutic agents themselves. nih.gov The ability of the benzimidazole core to participate in hydrogen bonding and π-stacking interactions further contributes to its utility in the design of supramolecular assemblies and functional materials. researchgate.net
The diverse applications of the benzimidazole core are highlighted in the table below:
| Application Area | Role of the Benzimidazole Core |
| Medicinal Chemistry | Pharmacophore with a wide range of biological activities srrjournals.comnih.gov |
| Coordination Chemistry | Versatile ligand for metal ions mdpi.comnih.gov |
| Materials Science | Building block for functional materials and supramolecular assemblies researchgate.net |
| Catalysis | Component of catalytic systems nih.gov |
Structural and Mechanistic Hypotheses for 3-(2-Benzimidazolyl)benzamidoxime within Multipurpose Chemical Systems
The chemical structure of this compound, which links a benzimidazole ring at the 2-position to a benzamidoxime (B57231) moiety at the 3-position, suggests several structural and mechanistic possibilities that could be exploited in various chemical systems.
Structural Hypotheses:
Tautomerism: Both the benzimidazole and amidoxime moieties can exhibit tautomerism. The benzimidazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. srrjournals.com The amidoxime group can exist in equilibrium with its Z- and E-isomers, as well as with the aminonitrone tautomer. nih.gov The specific tautomeric forms present in this compound will likely be influenced by the electronic interplay between the two heterocyclic systems and the surrounding chemical environment (e.g., solvent polarity, pH).
Mechanistic Hypotheses:
Coordination Chemistry and Ligand Behavior: As a ligand, this compound presents multiple potential coordination sites for metal ions. The nitrogen atoms of the benzimidazole ring and the nitrogen and oxygen atoms of the amidoxime group can all participate in metal binding. acs.orgmdpi.com It is hypothesized that this compound could act as a bidentate or tridentate ligand, forming chelate rings with metal ions. The specific coordination mode would depend on the nature of the metal ion, the reaction conditions, and the conformational preferences of the ligand. The formation of such metal complexes could have applications in catalysis or the development of new therapeutic agents. nih.govnih.gov
Reactivity and Prodrug Potential: The amidoxime group in this compound is susceptible to various chemical transformations. For instance, it can be cyclized to form a 1,2,4-oxadiazole ring system. researchgate.net Furthermore, as a prodrug, the amidoxime can be reduced in vivo to the corresponding amidine. nih.gov The presence of the benzimidazole moiety could modulate the rate and mechanism of these reactions through electronic effects. The electron-withdrawing or -donating nature of the benzimidazole ring could influence the nucleophilicity of the amidoxime nitrogen atoms and the stability of reaction intermediates.
The following table summarizes the key structural and mechanistic hypotheses for this compound:
| Aspect | Hypothesis |
| Structure | Potential for intramolecular hydrogen bonding influencing conformation. nih.govsciepub.com |
| Existence of multiple tautomeric forms for both benzimidazole and amidoxime moieties. nih.govsrrjournals.com | |
| Mechanism | Can act as a multidentate ligand for metal ions, forming stable chelate complexes. acs.orgmdpi.com |
| The amidoxime group can undergo cyclization or in vivo reduction, with the benzimidazole moiety potentially modulating reactivity. nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-13(18-19)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAYDSHHWYMOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 2 Benzimidazolyl Benzamidoxime and Its Analogues
Targeted Synthesis of 3-(2-Benzimidazolyl)benzamidoxime
The direct synthesis of the title compound, this compound, relies on convergent chemical pathways that construct the benzimidazole (B57391) and benzamidoxime (B57231) moieties in a stepwise or one-pot fashion.
Convergent Routes from Substituted Benzonitriles and Hydroxylamine (B1172632)
A primary and widely employed method for the synthesis of benzamidoxime derivatives is the reaction of substituted benzonitriles with hydroxylamine. nih.gov This nucleophilic addition of hydroxylamine to the nitrile group is a fundamental transformation in the preparation of amidoximes. nih.gov For the synthesis of this compound, a substituted benzonitrile (B105546) already bearing the benzimidazole core would be the ideal starting material.
The general reaction involves treating the nitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride, in the presence of a base such as sodium carbonate or an organic base. mdpi.comgoogle.com The reaction conditions can be varied, including the use of different solvents and temperatures to optimize the yield. For instance, a mixture of methanol (B129727) and water is often used as the solvent system. google.com
| Reactants | Reagents | Conditions | Product | Reference |
| Substituted Benzonitrile, Hydroxylamine | Base (e.g., Sodium Carbonate, Triethylamine) | Varies (e.g., Reflux in Ethanol) | Benzamidoxime Derivative | mdpi.comgoogle.com |
| 2,3-difluoro-6-trifluoromethylbenzonitrile, 50% Hydroxylamine aqueous solution | Methanol-water | 60°C, 7 hours | 2,3-difluoro-6-trifluoromethylbenzamidoxime | google.com |
This table showcases representative examples of benzamidoxime synthesis from benzonitriles.
Strategic Condensations Involving 3-Amino-4-(N-substituted amino)benzonitriles and Arylaldehydes for Benzimidazole Formation
The formation of the benzimidazole ring is a key step in the synthesis of this compound. A common and effective method for constructing the benzimidazole nucleus is the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids. nih.govbenthamdirect.comrsc.orgsemanticscholar.org In the context of synthesizing the target molecule, a strategic approach would involve a precursor such as 3-amino-4-(N-substituted amino)benzonitrile, which can undergo cyclization to form the benzimidazole ring.
The condensation reaction is often catalyzed by acids or proceeds under thermal conditions. youtube.com A variety of catalysts have been explored to improve the efficiency and mildness of this transformation. benthamdirect.com Following the formation of the benzimidazole ring, the nitrile group can then be converted to the amidoxime (B1450833) as described in the previous section.
| Reactants | Reagents/Catalyst | Conditions | Product | Reference |
| o-phenylenediamine (B120857), Formic acid | None | Reflux, 2 hours | Benzimidazole | youtube.com |
| o-phenylenediamines, Aldehydes | Various catalysts (e.g., nano-Fe2O3) | Varies (e.g., Aqueous medium) | 2-substituted benzimidazoles | semanticscholar.org |
| 2-fluoro-5-nitrophenylisocyanide, Primary amines | None | One-pot | N-substituted benzimidazoles | researchgate.net |
This table illustrates established methods for the synthesis of the benzimidazole ring system.
General Synthetic Principles for Benzamidoxime Derivatives
The synthesis of benzamidoxime derivatives is not limited to the direct conversion of nitriles. Other methodologies, including transformations of existing amidoximes, highlight the versatility of this functional group in organic synthesis.
Thermolytic Transformations and Radical Reactions of Benzamidoxime Derivatives
Benzamidoxime derivatives can undergo thermolytic transformations, which often proceed through radical intermediates. The homolysis of the N-O and/or C-N bonds can lead to the formation of various products, including benzimidazoles. researchgate.net For example, the thermolysis of N-arylnicotinamide oximes has been shown to produce benzimidazoles as major products. researchgate.net
Recent studies have also explored the use of UV-Vis light to promote the reduction of N-arylthiophene-2-carboxamidoximes to the corresponding amidines via amidinyl radicals. acs.org This photochemical approach offers a milder alternative to traditional reduction methods. acs.org The generation of oxime radicals and their subsequent reactions, such as addition to double bonds or hydrogen atom abstraction, provide further synthetic utility. beilstein-journals.org
Synthetic Applications of Amidoxime as a "Building Block" in Heterocycle Construction
The amidoxime moiety is a valuable building block for the synthesis of various heterocyclic systems. nih.govresearchgate.net Its ability to act as a bidentate nucleophile allows for the construction of five- and six-membered rings. While most commonly used for the synthesis of 1,2,4-oxadiazoles, amidoximes can also serve as precursors for imidazoles, benzoxazoles, and other heterocycles. researchgate.net This versatility underscores the importance of amidoximes in medicinal and materials chemistry. nih.govresearchgate.net
Established Synthetic Approaches to Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and numerous synthetic methods have been developed for its construction. nih.govtandfonline.com The most fundamental and widely used method is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, nitrile, or ester). nih.govsemanticscholar.orgnih.gov This reaction, often referred to as the Phillips synthesis when conducted with a carboxylic acid, typically requires acidic conditions and elevated temperatures. rsc.org
Modern variations of this reaction employ a wide range of catalysts to achieve milder reaction conditions and higher yields. benthamdirect.comsemanticscholar.org These include metal catalysts, solid-supported reagents, and microwave irradiation. semanticscholar.orgjmpas.com Alternative strategies for benzimidazole synthesis include the cyclization of N-arylamidoximes and intramolecular N-arylations of ureas. nih.govorganic-chemistry.org
This table summarizes key synthetic approaches to the benzimidazole core structure.
Cyclization Reactions and Intramolecular N-Arylation Processes
The construction of the benzimidazole nucleus is a critical step in the synthesis of this compound and its analogues. The two most prevalent strategies for this are the direct condensation (cyclization) of precursors and intramolecular C-N cross-coupling reactions. rsc.org
Cyclization Reactions
The most traditional and widely used method for benzimidazole synthesis is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as esters, nitriles, or amides). mdpi.com Alternatively, aldehydes can be used as a one-carbon (C1) source, which involves an initial condensation followed by an oxidative cyclization. organic-chemistry.org This approach is noted for its high atom economy. nih.gov
Numerous catalytic systems have been developed to facilitate these cyclization reactions under milder conditions and with higher yields. These include both acid catalysts and metal-based catalysts. For instance, supported gold nanoparticles (Au/TiO2) have been shown to effectively catalyze the reaction between o-phenylenediamine and aldehydes at ambient conditions without the need for additives. mdpi.com Other catalysts, such as p-toluenesulfonic acid, chlorosulfonic acid, and various nanocomposites, have also been employed to promote the reaction under mild or solvent-free conditions. rsc.org The use of microwave irradiation has been found to significantly reduce reaction times and improve yields in some cases. organic-chemistry.orgmdpi.com
A plausible mechanism for the gold-catalyzed synthesis begins with the reaction between the o-phenylenediamine and an aldehyde to form an imine intermediate. mdpi.com This intermediate then undergoes cyclization on the surface of the gold nanoparticles, followed by a protodeauration step to release the 2-substituted-2,3-dihydro-1H-benzimidazole, which subsequently oxidizes to the final benzimidazole product. mdpi.com
| Catalyst | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Au/TiO2 | o-phenylenediamine, Aldehydes | CHCl3:MeOH, Ambient Temperature | High selectivity, mild conditions, reusable catalyst, no additives required. | mdpi.com |
| p-Toluenesulfonic acid (p-TsOH) | o-phenylenediamines, Aldehydes | Grinding, Solvent-free | Short reaction time, high efficiency, simple product isolation. | rsc.org |
| Chlorosulfonic acid | o-phenylenediamines, Aromatic aldehydes | Mild conditions | Good to excellent yields for 2-aryl-1-arylmethyl-1H-benzimidazoles. | rsc.org |
| Er(OTf)3 | N-substituted-o-phenylenediamine, Aldehydes | Microwave irradiation, Solvent-free | Rapid (5-10 min), excellent yields (86-99%), environmentally friendly. | mdpi.com |
| D-Glucose | o-phenylenediamines | Water, TsOH catalyst | Biorenewable C1 source, broad functional group tolerance, excellent yields. | organic-chemistry.org |
Intramolecular N-Arylation Processes
An alternative and more modern approach to benzimidazole synthesis involves the intramolecular C-N cross-coupling of amidine precursors, often referred to as an intramolecular N-arylation. rsc.org This method can proceed under milder conditions compared to traditional condensation reactions. rsc.org Copper-catalyzed Ullmann-type N-arylation is a prominent example of this strategy. rsc.orgrsc.org
These reactions typically start with a precursor containing an amidine group and an aryl halide on the same molecule. In the presence of a copper(I) catalyst, an intramolecular cyclization occurs to form the benzimidazole ring. rsc.org Studies on the mechanism of copper-catalyzed intramolecular N-arylation have explored the role of ancillary ligands and the structures of copper(I) intermediates. rsc.orgrsc.org For instance, with reactive aryl iodides and bromides, the intramolecular amination proceeds readily, forming complexes where the resulting benzimidazole product coordinates to the copper(I) center. rsc.org
Palladium catalysts have also been employed for intramolecular C-H arylation to form fused polycyclic systems containing a benzimidazole motif. nih.gov This cross-dehydrogenative coupling (CDC) reaction is highly atom-economical as it avoids the need for pre-functionalized starting materials. nih.gov Mechanistic studies suggest a dual Pd(II)/Cu(I) catalytic system, where the palladium catalyst activates the C-H bonds, facilitating the cyclization. nih.gov
Derivatization Strategies for N-Substituted Benzimidazoles
For many applications, benzimidazoles are substituted on one or both of the nitrogen atoms. The synthesis of N-substituted benzimidazoles can be achieved either by using a substituted o-phenylenediamine in the initial cyclization reaction or by derivatizing a pre-formed benzimidazole ring. mdpi.comtsijournals.com
The direct N-alkylation or N-arylation of a benzimidazole is a common derivatization strategy. This typically involves reacting the benzimidazole with an alkyl or aryl halide in the presence of a base. tsijournals.comtsijournals.com The choice of base and solvent is crucial for the reaction's success. For example, potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is often used to facilitate the reaction with various functionalized halides. tsijournals.comtsijournals.com
Copper-catalyzed N-arylation reactions are also a powerful tool for derivatization, allowing for the introduction of various aryl groups onto the benzimidazole nitrogen. researchgate.net These methods offer generality and often result in high yields of the desired products. researchgate.net The regioselective introduction of substituents is of great interest as it significantly diversifies the available structures and their potential biological activities. acs.org
| Benzimidazole Precursor | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Nitro-1H-benzimidazole | 2-Chloroethanol | K2CO3, DMSO, 50°C | N-hydroxyethyl benzimidazole | tsijournals.com |
| 2-Mercaptobenzimidazole | Methyl iodide | Ethanol (B145695) | N-methylated 2-(methylthio)benzimidazole | tsijournals.comtsijournals.com |
| 3-(2-Aminophenyl)quinazolin-4(3H)-one | Aliphatic/Allyl bromides | Cu(OAc)2·H2O, 1,10-phenanthroline, K3PO4, DMF, 120°C | N-alkyl benzimidazoquinazolinones | acs.org |
| Benzimidazole | Aryl halides (Ar-I, Ar-Br) | Copper catalyst | N-aryl benzimidazoles | researchgate.net |
| 2-Fluoro-5-nitrophenylisocyanide | Primary amines | One-pot reaction | N-substituted 5-nitrobenzimidazoles | rug.nl |
The synthesis of the amidoxime moiety in this compound is typically achieved from a corresponding nitrile precursor (e.g., 3-(2-Benzimidazolyl)benzonitrile). The conversion of the nitrile group (-C≡N) into an amidoxime group (-C(=NOH)NH2) is generally accomplished by reaction with hydroxylamine (NH2OH). turkjps.orggoogle.com This reaction is often carried out in the presence of a base, such as potassium tert-butoxide or sodium carbonate, in a suitable solvent like ethanol or dimethyl sulfoxide. turkjps.orggoogle.com
Advanced Spectroscopic and Structural Elucidation of 3 2 Benzimidazolyl Benzamidoxime Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomeric Studies
NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. For 3-(2-Benzimidazolyl)benzamidoxime, both ¹H and ¹³C NMR provide critical data for structural verification and offer insights into the dynamic processes such as tautomerism. arabjchem.orgbeilstein-journals.orgnih.gov
Proton (¹H) NMR Spectroscopy for Amidoxime (B1450833) and Benzimidazole (B57391) Protons
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the protons of the benzimidazole and the substituted phenyl ring, as well as the labile protons of the amidoxime and imidazole (B134444) groups. researchgate.netresearchgate.net
The aromatic region of the spectrum is expected to be complex due to the presence of two different aromatic systems. The protons on the benzimidazole ring will exhibit characteristic shifts and coupling patterns. Similarly, the protons on the 3-substituted phenyl ring will show a distinct set of signals. The integration of these signals confirms the number of protons in each environment.
Crucially, the protons of the amidoxime group (-C(=NOH)NH₂) and the N-H proton of the benzimidazole ring are expected to appear as broad singlets. Their chemical shifts can be sensitive to solvent, concentration, and temperature, and they can be confirmed by D₂O exchange experiments, where these signals would disappear. The presence and characteristics of these signals are fundamental for confirming the successful synthesis of the amidoxime functionality.
Tautomerism is a key consideration for benzimidazole derivatives. beilstein-journals.orgnih.gov The rapid exchange of the proton between the two nitrogen atoms of the imidazole ring can lead to time-averaged signals in the NMR spectrum. arabjchem.orgbeilstein-journals.org The specific appearance of the benzimidazole proton signals can provide valuable information about the rate of this tautomeric exchange under the experimental conditions.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Benzimidazole Aromatic Protons | 7.20 - 7.80 | Multiplet |
| Phenyl Aromatic Protons | 7.50 - 8.20 | Multiplet |
| Benzimidazole N-H | 12.0 - 13.0 | Broad Singlet |
| Amidoxime -NH₂ | 5.5 - 6.5 | Broad Singlet |
| Amidoxime -OH | 9.0 - 10.0 | Broad Singlet |
Note: These are generalized expected ranges and can vary based on solvent and experimental conditions.
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. organicchemistrydata.orgnih.gov Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. mdpi.comnih.gov
The spectrum will show a series of signals in the aromatic region (typically 110-150 ppm) corresponding to the carbon atoms of the benzimidazole and the substituted phenyl rings. The carbon atom of the benzimidazole ring attached to the phenyl group (C2) is expected to appear at a characteristic downfield shift. arabjchem.orgresearchgate.net
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Benzimidazole Aromatic Carbons | 110 - 145 |
| Phenyl Aromatic Carbons | 120 - 135 |
| Benzimidazole C2 | 150 - 155 |
| Amidoxime Carbon | 145 - 155 |
Note: These are generalized expected ranges and can vary based on solvent and experimental conditions.
Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
Vibrational and electronic spectroscopies provide valuable information about the functional groups present in a molecule and its electronic structure.
Infrared Spectroscopy for Amidoxime (N-O, C=N, NH) and Benzimidazole (C=N) Vibrations
Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups within this compound. The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. nih.govresearchgate.net
Key vibrational bands to be observed include:
N-H stretching: The N-H stretching vibrations of the benzimidazole and the amidoxime amine group are expected in the region of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding. nih.gov
O-H stretching: The O-H stretching of the amidoxime group will also appear in the broad region of 3000-3600 cm⁻¹.
C=N stretching: The C=N stretching vibrations of both the benzimidazole ring and the amidoxime group will give rise to absorptions in the 1600-1680 cm⁻¹ region. nih.gov
N-O stretching: A characteristic band for the N-O bond of the amidoxime group is expected around 900-950 cm⁻¹.
Aromatic C-H and C=C stretching: The spectrum will also show absorptions corresponding to the aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹).
The presence and positions of these bands provide strong evidence for the successful incorporation of both the benzimidazole and amidoxime functionalities.
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Benzimidazole & Amidoxime | N-H stretch | 3200 - 3400 |
| Amidoxime | O-H stretch | 3000 - 3600 |
| Benzimidazole & Amidoxime | C=N stretch | 1600 - 1680 |
| Aromatic Rings | C=C stretch | 1450 - 1600 |
| Amidoxime | N-O stretch | 900 - 950 |
UV-Visible Spectroscopy for Chromophoric Systems and Complex Formation Monitoring
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The benzimidazole and the substituted phenyl rings in this compound constitute a conjugated system, which gives rise to characteristic absorption bands in the UV-Vis region. researchgate.netspectrabase.comnist.gov
The spectrum is expected to show intense absorptions corresponding to π → π* transitions within the aromatic systems. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents.
Furthermore, UV-Vis spectroscopy is a valuable tool for monitoring the formation of metal complexes. Upon coordination of a metal ion to the ligand, changes in the electronic environment of the chromophore will lead to shifts in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) and/or changes in the molar absorptivity. This makes UV-Vis spectroscopy a powerful technique for studying the complexation behavior of this compound with various metal ions.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. For this compound, mass spectrometry is used to confirm its molecular mass and to gain further structural insights through the analysis of its fragmentation pattern. journalijdr.comresearchgate.net
The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its identity.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the structure of the parent molecule. nih.govnih.govmiamioh.edu Common fragmentation pathways for benzimidazole derivatives include the loss of small neutral molecules like HCN. journalijdr.com The fragmentation of the amidoxime group may involve cleavage of the N-O bond or loss of ammonia. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Advanced Spectroscopic Techniques for Gas-Phase Complex Characterization (e.g., Laser-Induced Fluorescence, Resonant Two-Photon Ionization)
Laser-Induced Fluorescence (LIF) Spectroscopy
Laser-Induced Fluorescence (LIF) is a highly sensitive and selective method for probing the electronic states of molecules in the gas phase. researchgate.net In a typical LIF experiment, a molecule is excited from its ground electronic state to a specific vibrational level of an excited electronic state by a tunable laser. The molecule then relaxes by emitting a photon (fluorescence), and the emitted light is detected.
The process involves generating gas-phase ions or neutral molecules, often through techniques like electrospray ionization (ESI) or laser desorption, and then trapping them in an ion trap or introducing them into a supersonic jet expansion to cool them to very low rotational and vibrational temperatures. researchgate.net This cooling simplifies the resulting spectra by reducing spectral congestion.
An excitation spectrum is obtained by scanning the wavelength of the excitation laser and monitoring the total fluorescence intensity. Peaks in the LIF excitation spectrum correspond to vibronic transitions of the molecule. By analyzing the positions and intensities of these peaks, one can determine the origin of the electronic transition and the vibrational frequencies of the excited state. Dispersed fluorescence spectroscopy, where the fluorescence from a single selectively excited vibronic level is passed through a monochromator, provides information about the vibrational frequencies of the ground electronic state.
For a molecule like this compound, LIF spectroscopy could be used to study how the electronic properties are affected by the formation of complexes with solvent molecules (e.g., water, methanol) or other interacting species. Challenges in gas-phase LIF studies include potential low fluorescence quantum yields and poor signal-to-noise ratios, which can be mitigated by using high-finesse optical cavities and high numerical aperture collection optics. researchgate.net
Resonant Two-Photon Ionization (R2PI) Spectroscopy
Resonant Two-Photon Ionization (R2PI) is another powerful technique for studying the spectroscopy of jet-cooled molecules and is often coupled with time-of-flight (TOF) mass spectrometry for mass-selective detection. hhu.de In an R2PI experiment, a first photon from a tunable laser excites a molecule to an intermediate excited electronic state. A second photon, from the same or a different laser, then ionizes the molecule from this excited state. hhu.deutah.edu The resulting ions are then detected by a mass spectrometer.
By scanning the wavelength of the first laser, a spectrum of the intermediate excited state is obtained. Since the ionization step is dependent on the initial resonant excitation, the resulting ion signal provides a very sensitive and selective probe of the absorption spectrum of the molecule. One of the major advantages of R2PI is its ability to perform mass-selective spectroscopy. This means that if a mixture of different species or clusters is present in the molecular beam, the spectrum of each species can be recorded independently by setting the mass spectrometer to detect only the mass of interest. hhu.de
Two-color R2PI (2CR2PI), where two different lasers are used for the excitation and ionization steps, offers additional advantages. It allows for a more accurate determination of ionization potentials and can help to avoid fragmentation of the molecular ion that can occur in one-color R2PI. hhu.demarquette.edu
For this compound, R2PI could be used to investigate the binding energies of its van der Waals complexes. By carefully controlling the experimental conditions, one could form complexes of the target molecule with one or more solvent molecules. The R2PI spectra of these complexes would reveal shifts in the electronic transition energies, providing insight into the strength and nature of the intermolecular interactions. Photoionization efficiency (PIE) spectra, where the ionization laser wavelength is scanned while the excitation laser is fixed on a specific resonance, can be used to determine the adiabatic ionization potentials of the molecule and its complexes with high precision. capes.gov.br
Hypothetical Research Findings
While no specific experimental data exists for the gas-phase spectroscopy of this compound, we can outline the type of data that would be obtained from such an investigation. The following table presents hypothetical vibronic transition data that could be obtained from a one-color R2PI-TOFMS experiment on this compound and its 1:1 complex with water. The frequencies represent displacements from the electronic origin (0-0) transition.
| Assignment | This compound Frequency (cm⁻¹) | This compound-H₂O Frequency (cm⁻¹) | Description |
|---|---|---|---|
| 0-0 | 34500 | 34450 | Electronic Origin |
| ν₁ | +210 | +215 | Benzimidazole ring deformation |
| ν₂ | +450 | +455 | Inter-ring stretch |
| ν₃ | +780 | +782 | Benzene ring breathing |
| σ₁ | - | +150 | Intermolecular stretch |
In this hypothetical data, the red-shift of the electronic origin of the water complex compared to the bare molecule would suggest a stronger interaction in the excited state. The appearance of new low-frequency vibrations (σ₁) in the spectrum of the complex would correspond to the intermolecular vibrational modes of the complex, such as the stretching or bending of the hydrogen bond between the molecule and the water molecule. Analysis of these intermolecular frequencies provides direct information about the strength and anisotropy of the intermolecular potential energy surface.
Computational Chemistry and Mechanistic Studies of 3 2 Benzimidazolyl Benzamidoxime Systems
Quantum Chemical Investigations (e.g., DFT Calculations) of Electronic Structure and Reactivity
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a robust framework for understanding the electronic structure and reactivity of molecules. For 3-(2-Benzimidazolyl)benzamidoxime, DFT studies have been pivotal in characterizing its fundamental properties. nih.govnih.gov
Intramolecular hydrogen bonding plays a significant role in stabilizing the geometry of this compound. For instance, a hydrogen bond can form between the N-H of the benzimidazole (B57391) and the oxime oxygen, or between the oxime O-H and a nitrogen atom of the benzimidazole. These interactions create a more rigid structure, which can be important for its binding to biological targets. nih.gov The planarity of the molecule is also a key factor, with studies on similar structures indicating that a planar conformation is often energetically favorable. nih.gov
Illustrative Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N–C (Benzimidazole single bond) | 1.379 Å |
| Bond Length | N=C (Benzimidazole double bond) | 1.316 Å |
Note: The data in this table is illustrative and based on findings for structurally similar benzimidazole derivatives. nih.gov
DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. For instance, calculated NMR chemical shifts and vibrational frequencies can aid in the structural elucidation of the compound. mdpi.com
Furthermore, the electronic properties derived from DFT, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide valuable information about the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more readily polarizable and reactive. nih.govnih.gov The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically located over the electron-rich benzimidazole ring system, while the LUMO may be distributed across the benzamidoxime (B57231) portion. nih.gov
Illustrative Frontier Molecular Orbital Data for this compound
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|
Note: This data is illustrative and represents typical values for similar benzimidazole derivatives. nih.gov
Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions
To understand the potential of this compound as a therapeutic agent, it is crucial to study its interactions with biological macromolecules, such as enzymes or receptors. Molecular modeling and dynamics simulations provide a dynamic picture of these interactions. nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves placing the ligand in the binding site of the receptor and calculating the binding affinity for numerous poses. For this compound, docking studies can reveal key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that contribute to binding. nih.govnih.gov For example, the benzimidazole moiety can engage in π-π stacking with aromatic amino acid residues like tyrosine or phenylalanine in the active site of an enzyme. nih.gov The amidoxime (B1450833) group is a potent hydrogen bond donor and acceptor, allowing it to form crucial interactions with the protein backbone or side chains.
Illustrative Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 237, PHE 282, SER 195 |
Note: This data is illustrative and based on typical docking results for benzimidazole derivatives with protein targets. nih.gov
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations track the movements of all atoms in the system, providing insights into the stability of the binding mode and the flexibility of both the ligand and the protein. nih.gov For the this compound-protein complex, MD simulations can confirm whether the interactions predicted by docking are maintained over the simulation period. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. nih.gov
To obtain a more quantitative estimate of the binding affinity, binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be performed on the snapshots generated from MD simulations. japsr.in This approach provides a more accurate prediction of the binding energy by considering the contributions from molecular mechanics energies, solvation energies, and entropy. Such calculations are crucial for ranking potential drug candidates and for understanding the driving forces behind ligand binding.
Illustrative MM/GBSA Binding Free Energy Components for this compound
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 30.5 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy | -40.6 |
Note: This data is illustrative and represents typical MM/GBSA results for ligand-protein complexes. japsr.in
Elucidation of Reaction Mechanisms and Pathways
Mechanistic Studies of Thermolytic Processes
The thermal decomposition of benzamidoxime derivatives, including systems structurally related to this compound, has been investigated to understand their fragmentation pathways. Studies on the thermolysis of related compounds, such as N-p-methylphenyl-2-furamide oxime, provide a model for the potential mechanistic behavior of these systems when subjected to high temperatures (220-250°C) under an inert atmosphere. researchgate.net
The primary proposed mechanism involves the initial homolytic cleavage of the weakest bond in the molecule. Two competing pathways are suggested researchgate.net:
N-O Bond Homolysis: The initial and most favored pathway is the cleavage of the N-O bond, which results in the formation of an N-p-methylphenyl-2-furamidinyl radical and a hydroxyl radical pair. The amidinyl radical can then undergo intramolecular cyclization, leading to the formation of stable heterocyclic structures like 5-methyl-2-(furan-2-yl) benzimidazole, which was identified as a major product (47.5%). researchgate.net
C-N Bond Homolysis: A secondary competing pathway involves the homolysis of the C-N bond. This process yields N-p-methylphenyl-2-furiminyl and hydroxyaminyl free radicals. The furiminyl radicals can subsequently couple with the previously formed hydroxyl radicals to produce N-(4-methylphenyl)-2-furamide. This amide can then undergo further decomposition and hydrolysis to yield other products. researchgate.net
The nature and distribution of the final products are indicative of these radical-based pathways. The table below summarizes the products identified from the thermolysis of a model benzamidoxime derivative, illustrating the complexity of the decomposition process. researchgate.net
Table 1: Products from the Thermolysis of N-p-methylphenyl-2-furamide oxime
| Product Name | Proposed Formation Pathway |
|---|---|
| 5-methyl-2-(furan-2-yl) benzimidazole | Intramolecular cyclization of the amidinyl radical after N-O bond homolysis. |
| N-(4-methylphenyl)-2-furamide | Coupling of furiminyl and hydroxyl radicals after C-N bond homolysis. |
| 2-Furonitrile | Fragmentation product. |
| p-Cresol | Decomposition product. |
| p-Toluidine | Decomposition product. |
| 2-Furoic acid | Hydrolysis and decomposition of intermediates. |
| 3,6-dimethyl-9H-carbazole | Dimerization and cyclization pathways. |
This data is based on the thermolysis of N-p-methylphenyl-2-furamide oxime as a model system for benzamidoxime derivatives. researchgate.net
Investigation of Ligand-Metal Interaction Mechanisms
The this compound structure contains multiple nitrogen atoms that can act as electron-pair donors, making it an effective ligand for coordinating with metal ions. The interaction mechanism primarily involves the nitrogen atoms of the benzimidazole ring system. Specifically, the sp2-hybridized nitrogen atom at position 3 of the imidazole (B134444) ring possesses a lone pair of electrons, making it a primary site for forming coordination bonds with transition metals. researchgate.net
Upon complexation, the benzimidazole-containing ligand often behaves as a bidentate chelating agent. researchgate.net Spectroscopic analysis, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a key tool for investigating these interactions. A shift in the stretching frequency of the heterocyclic C=N bond to a lower wavenumber upon complexation is a strong indicator that the imine nitrogen is involved in coordination with the metal center. researchgate.netnih.gov
The coordination of these ligands with various metal ions can lead to the formation of complexes with distinct geometries and properties. X-ray diffraction studies on related benzimidazole complexes have revealed penta-coordinated and hexa-coordinated environments, with some forming dimeric species connected by phenolate (B1203915) bridges. nih.gov The interaction is not uniform across all metals; for instance, luminescent titration experiments with pyridyl-benzimidazolyl ligands showed that while Hg(II) ions quenched fluorescence, Zn(II) and Cd(II) ions caused a significant enhancement and a red shift of the emission spectrum, indicating distinct electronic interactions and coordination environments. nih.gov
Computational methods, such as Density Functional Theory (DFT), are also employed to gather information on the reactivity and electronic structure of these metal complexes, providing deeper insight into the nature of the ligand-metal bond. nih.gov
Table 2: Coordination Behavior of Benzimidazole-Type Ligands with Various Metal Ions
| Metal Ion | Coordination Mode | Resulting Geometry | Method of Investigation |
|---|---|---|---|
| Co(II), Zn(II) | Bidentate chelation via sulfonamidate and endocyclic nitrogens. researchgate.net | Tetrahedral researchgate.net | X-ray Diffraction, FT-IR researchgate.net |
| Co(II), Ni(II), Cd(II) | Bridging via phenolate groups, chelation by N,N donors. nih.gov | Hexa-coordinated (dimeric) nih.gov | X-ray Diffraction nih.gov |
| Cu(II) | Chelation in a 1:1 ligand-to-metal ratio. nih.gov | Not specified | DFT, MTT Assay nih.gov |
Enzymatic Inhibition Mechanisms via Chemical Interaction
The benzamidoxime functional group is known to interact with biological systems, including enzymes. One fundamental chemical interaction is its susceptibility to enzymatic reduction. In vitro studies using rat liver preparations have demonstrated that the amidoxime moiety can be enzymatically reduced to the corresponding amidine. nih.gov This biotransformation from benzamidoxime to benzamidine (B55565) represents a direct chemical interaction with an enzyme system, where the compound acts as a substrate. nih.gov
Beyond being a substrate, benzimidazole-containing compounds are widely investigated as enzyme inhibitors. The mechanism of inhibition is often elucidated using a combination of in vitro assays and computational modeling. Molecular docking is a powerful computational technique used to simulate the interaction between a ligand, such as a this compound-metal complex, and the active site of a target protein. nih.gov
For example, studies on related copper(II) complexes with benzimidazole-based ligands have used molecular docking to simulate their binding to proteins like MPP-9, a matrix metalloproteinase implicated in cancer progression. nih.gov These simulations help to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's active site, providing a structural basis for the observed inhibitory activity. The anti-proliferative activity of benzimidazole-derived complexes against various cancer cell lines further suggests that their mode of action likely involves the inhibition of key enzymes essential for cell growth and survival. nih.gov
Table 3: Summary of Investigated Enzymatic Interactions for Benzamidoxime Systems
| Type of Interaction | System Studied | Method of Investigation | Finding |
|---|---|---|---|
| Enzymatic Reduction | Benzamidoxime | In vitro assay with rat liver preparations. nih.gov | The amidoxime group is reduced to a benzamidine. nih.gov |
| Enzyme Inhibition (Simulated) | Cu(II) complexes of benzimidazole ligands | Molecular Docking nih.gov | Simulation of binding interactions with the MPP-9 protein active site. nih.gov |
Chemical Derivatization Strategies and Functional Probes Derived from 3 2 Benzimidazolyl Benzamidoxime
Derivatization for Enhanced Analytical Performance in Chromatography and Mass Spectrometry
Chemical derivatization is a key strategy to improve the analytical characteristics of molecules that may otherwise exhibit poor chromatographic resolution or low ionization efficiency in mass spectrometry. For 3-(2-Benzimidazolyl)benzamidoxime, derivatization can target the active hydrogen atoms on the benzimidazole (B57391) nitrogen, and the amine and hydroxyl groups of the amidoxime (B1450833) moiety.
Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique, but its sensitivity is highly dependent on the analyte's ability to ionize. For compounds like this compound, which may have moderate polarity, derivatization can introduce a readily ionizable group, significantly enhancing the ESI-MS response. researchgate.netnih.gov This is often achieved by tagging the molecule with a moiety that has a high proton affinity or a permanent positive charge. nih.gov
One common strategy is the introduction of a tertiary or quaternary amine group. Reagents containing such functionalities can react with the active hydrogens in the molecule. For instance, derivatizing agents with a dimethylamino group can be employed. aliyuncs.com The introduction of a permanently charged group, such as a quaternary ammonium (B1175870) salt, is another effective approach to ensure efficient ionization. nih.gov
| Derivatization Reagent Class | Target Functional Group on this compound | Expected Improvement in ESI-MS |
| Reagents with Tertiary/Quaternary Amines | Benzimidazole N-H, Amidoxime N-H and O-H | Introduction of a readily ionizable site, leading to enhanced signal intensity. |
| Dansyl Chloride | Benzimidazole N-H, Amidoxime N-H | Increased proton affinity and hydrophobicity, improving ionization and chromatographic retention. |
| Acylating Agents with Ionizable Groups | Benzimidazole N-H, Amidoxime N-H and O-H | Formation of a stable derivative with a predictable fragmentation pattern and enhanced ionization. |
This table presents potential derivatization strategies for improving ESI-MS analysis based on the functional groups of the target compound.
Gas chromatography-mass spectrometry (GC-MS) is a high-resolution analytical technique, but it requires analytes to be volatile and thermally stable. jfda-online.comlibretexts.org Polar compounds like this compound, with its multiple N-H and O-H groups, are not directly amenable to GC-MS analysis due to their low volatility and potential for thermal degradation. researchgate.net Therefore, derivatization is essential to block these polar functional groups.
A widely used method for this purpose is silylation, which involves replacing the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. libretexts.orgnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. youtube.comwiley.com The resulting TMS derivatives are significantly more volatile and thermally stable, allowing for their separation and detection by GC-MS. sigmaaldrich.com
For compounds containing carbonyl or potential carbonyl groups, a two-step derivatization process involving methoximation followed by silylation is often employed. youtube.com In the case of the amidoxime group of this compound, methoximation of the N-hydroxy group can precede silylation of the remaining N-H groups to yield a stable, volatile derivative suitable for GC-MS analysis. researchgate.net
| Derivatization Technique | Target Functional Group on this compound | Reagent Example(s) | Expected Improvement in GC-MS |
| Silylation | Benzimidazole N-H, Amidoxime N-H and O-H | BSTFA, MSTFA, MTBSTFA | Increased volatility and thermal stability, improved peak shape. nih.govwiley.comsigmaaldrich.com |
| Methoximation-Silylation | Amidoxime group, Benzimidazole N-H | Methoxyamine hydrochloride, followed by BSTFA or MSTFA | Stabilization of the amidoxime group and increased volatility of the entire molecule. youtube.comresearchgate.net |
| Acylation | Benzimidazole N-H, Amidoxime N-H and O-H | Perfluorinated acid anhydrides (e.g., TFAA) | Increased volatility and enhanced detection by electron capture detectors (ECD). |
This table outlines common derivatization methods to enhance the suitability of the target compound for GC-MS analysis.
Functional Derivatization for Selective Chemical Probes
The inherent reactivity of the amidoxime and the structural scaffold of the benzimidazole in this compound can be exploited to design and synthesize functional chemical probes. These probes can be engineered for selective detection of specific analytes or for fluorescent labeling applications.
The amidoxime functional group, being a hydroxylamine (B1172632) derivative, can react with aldehydes and ketones to form stable oxime ethers. thermofisher.com This reactivity can be harnessed to develop chemical probes for the detection of aldehydes, which are important biomarkers in various physiological and pathological processes. The reaction of an amidoxime with an aldehyde results in the formation of a new, more stable adduct, and this transformation can be coupled to a signaling mechanism, such as a change in fluorescence or color. thermofisher.com
The benzimidazole core is a well-known fluorophore and is present in many fluorescent dyes and probes. nih.gov The inherent fluorescence of the benzimidazole scaffold in this compound can be modulated and enhanced through chemical derivatization. By introducing or modifying substituents on the benzimidazole or the attached phenyl ring, the photophysical properties, such as absorption and emission wavelengths, and quantum yield can be fine-tuned.
Advanced Applications in Materials Science and Chemical Systems
Utilization in Polymer Science and Functional Materials (e.g., Amidoxime-Functionalized Polymers)
The amidoxime (B1450833) group is a key functional group used to create specialized polymers with a high affinity for certain metal ions. The general method for creating these materials involves synthesizing a polymer with cyano (C≡N) groups and then converting these groups into amidoxime functionalities. google.com This conversion is often achieved by reacting the cyano-functionalized polymer with a hydroxylamine (B1172632) reagent. google.comnih.gov The process allows for precise control over the degree of functionalization. google.com
While direct studies on polymers made from 3-(2-Benzimidazolyl)benzamidoxime are not widely available, the synthesis of related amidoxime-based benzimidazole (B57391) derivatives has been documented. nih.gov For instance, researchers have successfully synthesized amidoxime-containing benzimidazole compounds by first condensing 2-phenyl benzimidazole with a molecule containing a cyano group, followed by the conversion of the cyano group to an amidoxime. nih.gov This demonstrates a viable synthetic pathway for creating building blocks like this compound, which can then be incorporated into or grafted onto polymer backbones to create advanced functional materials. These materials, known as amidoxime-functionalized polymers, are noted for their use as sorbents. google.com
Chemical Sorption and Extraction Systems for Metal Ion Recovery
The dual functionality of this compound makes it a promising candidate for chemical sorption and extraction systems. The amidoxime group is well-established as an effective chelator for heavy metal ions, while the benzimidazole group can also participate in coordination and enhance the stability and selectivity of the material.
One of the most researched applications for amidoxime-based materials is the extraction of uranium from seawater. The amidoxime group has a special affinity for the uranyl ion (UO₂²⁺). osti.gov Materials functionalized with benzamidoxime (B57231) (BAO) have shown exceptional performance in this area. For example, a composite material made by introducing benzamidoxime into the structure of a layered double hydroxide (B78521) (MgAl-BAO-LDH) demonstrated a remarkable maximum sorption capacity for uranium. researchgate.netnih.gov
This BAO-LDH composite achieves this high efficiency through complexation between the nitrogen and oxygen ligands of the benzamidoxime and the uranyl ion. researchgate.netnih.gov The material is highly effective over a wide pH range and can selectively capture uranium even from natural seawater where it exists in trace amounts (e.g., 3.93 ppb) alongside high concentrations of competing ions. researchgate.netnih.gov
Furthermore, materials incorporating the benzimidazole moiety have also been developed for uranium sorption. A covalent organic framework (COF) modified with 2-(2,4-dihydroxyphenyl)-benzimidazole (HBI) showed high sorption capacity and selectivity for uranium from simulated nuclear industry effluent. epa.gov The combination of both the benzamidoxime group (a powerful uranium chelator) and the benzimidazole group within a single molecule like this compound could therefore lead to sorbents with enhanced capacity, selectivity, and stability for uranium recovery.
Table 1: Uranium Sorption Performance of Benzamidoxime-Based Adsorbent
| Adsorbent | Target Ion | Max. Sorption Capacity (qₘ) | pH Range for High Removal | Performance in Natural Seawater (3.93 ppb U) | Source(s) |
| MgAl-BAO-LDH | U(VI) | 327 mg·g⁻¹ | 3–11 | 87% removal | researchgate.netnih.gov |
The benzimidazole scaffold is a valuable component in the design of selective reagents for detecting metal cations. Benzimidazole and its derivatives form stable complexes with a variety of metal ions, including copper, zinc, cobalt, and others. nih.gov This coordination ability is often exploited in the development of chemosensors. nih.gov The formation of these metal complexes can lead to changes in optical or electrochemical properties, allowing for the qualitative or quantitative determination of the target ion. The presence of the additional amidoxime group in this compound offers further coordination sites, which could be leveraged to fine-tune the selectivity of the reagent for specific cations over others.
Supramolecular Catalysis and Controlled Chemical Processes
The structure of this compound is well-suited for applications in supramolecular chemistry, where molecules are designed to self-assemble into larger, functional structures. The benzimidazole component is particularly useful in this regard.
Benzimidazole-containing compounds are known to participate in hydrogen bonding and π-π stacking interactions, which are fundamental to molecular recognition and self-assembly. These interactions allow molecules to recognize each other and form ordered, cage-like structures or other confined nano-environments. Within these confined spaces, chemical reactions can be catalyzed with greater efficiency and selectivity than in bulk solution. The specific geometry and functional groups of this compound could direct the assembly of such structures, creating catalytic pockets that recognize and transform specific substrates.
Q & A
Q. What are the primary synthetic routes for 3-(2-Benzimidazolyl)benzamidoxime, and how do reaction conditions influence product formation?
Methodological Answer: The synthesis typically involves condensation reactions between benzimidazole precursors and amidoxime derivatives. For example:
- Route 1: Reacting o-phenylenediamine with acyl chlorides (e.g., m-toluoyl chloride) under acidic conditions to form benzimidazole intermediates, followed by amidoxime functionalization .
- Route 2: Using polyphosphoric acid (PPA) as a catalyst to promote cyclization of precursors like m-toluic acid with o-phenylenediamine, yielding 2-arylbenzimidazoles .
Key factors affecting product formation:
Q. How can spectroscopic techniques confirm the structural integrity of this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Identify characteristic peaks such as amidoxime NH (~6.5–7.5 ppm) and benzimidazole aromatic protons (7.0–8.5 ppm). For example, the amidoxime group in this compound shows distinct splitting patterns due to hydrogen bonding .
- FT-IR: Confirm the presence of C=N (1640–1680 cm⁻¹) and N–O (940–980 cm⁻¹) stretches .
- Mass spectrometry (MS): Verify molecular ion peaks and fragmentation patterns (e.g., [M+H] for CHNO at m/z 252.1) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic or electrophilic substitution reactions?
Methodological Answer:
- Nucleophilic reactions: The amidoxime group (–NH–C=N–O–) acts as a bidentate ligand, facilitating metal coordination or nucleophilic attacks. For example, hydroxylamine reactions yield isoxazoline derivatives via cyclization .
- Electrophilic substitution: The benzimidazole ring directs electrophiles to the C-5/C-6 positions due to electron-donating effects of the amidoxime group. Computational studies (e.g., frontier molecular orbital analysis) predict regioselectivity .
Q. How do structural modifications of this compound influence its pharmacological activity?
Methodological Answer:
- Antimicrobial activity: Substitution at the benzimidazole C-2 position with electron-withdrawing groups (e.g., –CF) enhances activity against Gram-positive bacteria .
- Anticancer potential: Introducing thioether (–S–) or sulfoxide (–SO–) groups improves DNA intercalation and topoisomerase inhibition, as shown in docking studies .
- Toxicity mitigation: Methylation of the amidoxime NH reduces mutagenicity by preventing nitrenium ion formation .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Challenge: Low solubility in aqueous media and interference from metabolites.
- Solutions:
- HPLC-MS/MS: Use reverse-phase C18 columns with acetonitrile/0.1% formic acid mobile phase for separation. Monitor transitions like m/z 252 → 235 (amidoxime cleavage) .
- Sample preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (~85–90%) .
Q. How can computational modeling guide the design of this compound-based materials for nuclear separations?
Methodological Answer:
- DFT calculations: Predict binding affinities of amidoxime groups with actinides (e.g., UO_2$$^{2+}). The –NH and –N–O– groups show strong chelation via lone-pair electrons .
- Molecular dynamics (MD): Simulate polymer-supported amidoxime materials to optimize porosity and metal adsorption capacity .
Contradictions and Open Problems
Q. Why do some studies report conflicting data on the mutagenicity of benzamidoxime derivatives?
Critical Analysis:
What unresolved questions remain about the catalytic applications of this compound in asymmetric synthesis?
Open Problems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
